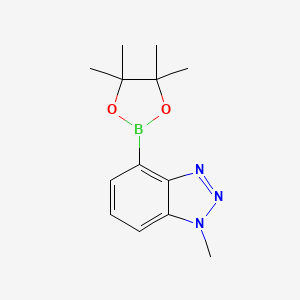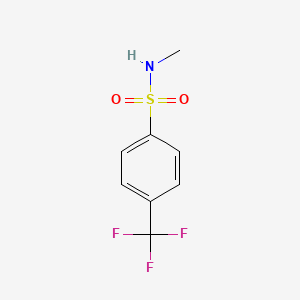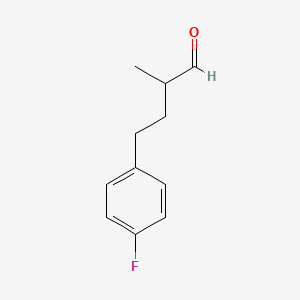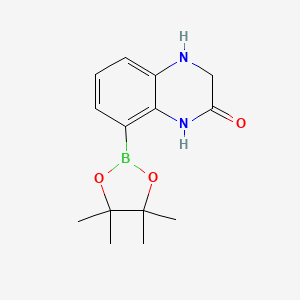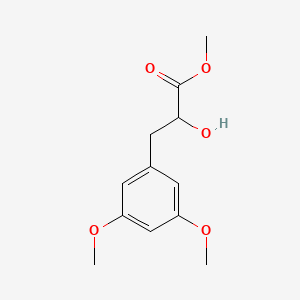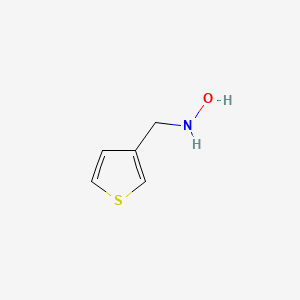
N-Hydroxy-3-thiophenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-thiophenemethanamine is an organic compound with the molecular formula C5H7NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-thiophenemethanamine can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical synthesis has also been explored as a sustainable alternative, providing a more environmentally friendly route to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-thiophenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Aplicaciones Científicas De Investigación
N-Hydroxy-3-thiophenemethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-thiophenemethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to its therapeutic effects. For example, its derivatives may inhibit voltage-gated sodium channels, which are crucial for nerve signal transmission . The exact pathways and targets depend on the specific derivative and its application.
Comparación Con Compuestos Similares
N-Hydroxy-3-thiophenemethanamine can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-3-carboxylic acid: Known for its applications in organic electronics.
2-Aminothiophene: Utilized in the development of dyes and pigments.
The uniqueness of this compound lies in its N-hydroxy functional group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
148134-24-1 |
|---|---|
Fórmula molecular |
C5H7NOS |
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
N-(thiophen-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NOS/c7-6-3-5-1-2-8-4-5/h1-2,4,6-7H,3H2 |
Clave InChI |
HHKRHJJLCBYPSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13613591.png)
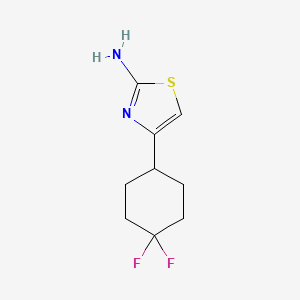
![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
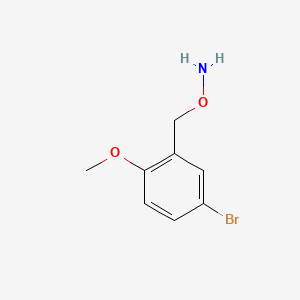
![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)
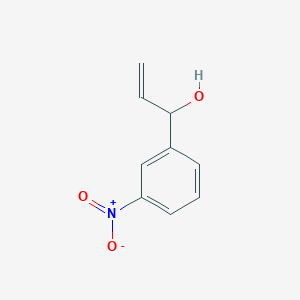

![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)
